7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
7-Methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The compound’s structure includes a thiophen-2-yl group at position 5 and an N-phenyl carboxamide at position 6, distinguishing it from related derivatives that typically bear phenyl or substituted benzylidene groups at these positions. Its synthesis likely involves cyclization reactions similar to those reported for analogs, such as the use of chloroacetic acid to form the thiazole ring .
Properties
IUPAC Name |
7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-11-15(17(23)20-12-6-3-2-4-7-12)16(13-8-5-9-24-13)21-14(22)10-25-18(21)19-11/h2-9,16H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBNWWWALREVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antifungal, and anticancer properties based on available research.
Chemical Structure and Properties
The compound has a complex heterocyclic structure that contributes to its biological activity. The presence of the thiazolo-pyrimidine core is significant for its interaction with biological targets.
Antiviral Activity
Research indicates that compounds similar to 7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine have shown promising antiviral properties. For instance:
- Anti-HIV Activity : Certain derivatives demonstrated significant anti-HIV activity with half-maximal effective concentration (EC50) values in the low micromolar range. For example, compounds exhibiting EC50 values as low as 3.98 μM have been reported, showcasing their potential for further development as antiviral agents .
Antifungal Activity
The compound's antifungal properties have also been explored:
- Fungal Inhibition : Similar thiazolo-pyrimidine derivatives have shown effective antifungal activity against various strains. For instance, specific modifications to the core structure have led to minimum inhibitory concentrations (MIC) comparable to standard antifungal drugs like miconazole .
Case Studies
- Study on Antiviral Efficacy : In a study assessing the antiviral efficacy of thiazolo-pyrimidine derivatives against the tobacco mosaic virus (TMV), certain compounds exhibited EC50 values below 60 μg/mL, indicating their potential as antiviral agents .
- Antifungal Screening : A series of synthesized thiazolo-pyrimidine compounds were screened for antifungal activity against Fusarium oxysporum, with some derivatives showing MIC values as low as 12.5 µg/mL, indicating strong antifungal potential .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo-pyrimidine derivatives is often influenced by their structural modifications:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings significantly affects the biological activity. For example, compounds with hydroxyl or halogen substituents showed enhanced activity against both viral and fungal pathogens .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
*Full name: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate †Example: Ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo...carboxylate ‡Full name: Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl...carboxylate
Key Observations:
- R5 Substituent : The target’s thiophen-2-yl group introduces a sulfur-containing aromatic ring, which may enhance electron-richness compared to phenyl or chlorophenyl groups. This could influence binding to biological targets or metabolic stability .
- R6 Functional Group: The N-phenyl carboxamide replaces ester groups (e.g., ethyl carboxylate) in analogs, enabling hydrogen bonding via both NH (donor) and CO (acceptor) moieties. This could improve solubility or target affinity compared to esters .
- R2 Substituent : While the target compound’s R2 group is unspecified, analogs with 2,4,6-trimethoxybenzylidene or 2-fluorobenzylidene at this position exhibit distinct crystallographic packing (see Section 2.3) .
Crystallographic and Conformational Analysis
Table 2 compares crystallographic data for the target’s closest analog () and other derivatives.
Table 2: Crystallographic Data for Selected Compounds
*Dihedral angles between the thiazolo[3,2-a]pyrimidine core and aromatic substituents.
- The analog in exhibits a flattened boat conformation in the pyrimidine ring, with the C5 atom deviating by 0.224 Å from the mean plane. The dihedral angle between the thiazolopyrimidine core and the benzene ring (C11–C16) is 80.94°, indicating significant non-planarity .
- The N-phenyl carboxamide in the target compound could influence crystal packing via N–H···O or C–H···O interactions, as seen in analogs where ester groups participate in hydrogen-bonded chains .
Q & A
Q. What synthetic methodologies are commonly employed for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
The compound is typically synthesized via a multi-step reaction involving:
- Condensation reactions : Refluxing thioxopyrimidine derivatives (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with aldehydes (e.g., 2-fluorobenzaldehyde) in acetic acid/acetic anhydride with sodium acetate as a catalyst .
- Cyclization : Thiazole ring formation via reaction with chloroacetic acid under acidic conditions .
- Crystallization : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction .
Key parameters : Reaction time (8–10 hours), temperature (reflux), and solvent ratios (e.g., 1:1 acetic acid/anhydride) are critical for optimizing yields (e.g., 78% reported) .
Q. How is X-ray crystallography utilized to confirm the molecular structure?
X-ray diffraction (XRD) is the gold standard for structural validation:
- Data collection : Single-crystal XRD at 296 K with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is employed to resolve atomic coordinates, bond lengths, and angles .
- Validation : Hydrogen bonding patterns (e.g., C—H···O interactions) and dihedral angles (e.g., 80.94° between thiazolopyrimidine and phenyl rings) confirm stereochemistry .
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities during crystallographic analysis?
Common issues include:
- Disordered solvent molecules : Mask electron density in lattice voids, requiring SQUEEZE (PLATON) or solvent masking in refinement .
- Twinned crystals : SHELXL’s TWIN/BASF commands are used to model twinning and refine scale factors .
- Hydrogen bonding conflicts : Graph-set analysis (e.g., R²₂(8) motifs) resolves discrepancies between experimental data and theoretical models .
Q. How can computational modeling complement experimental data for this compound?
- DFT calculations : Compare experimental bond lengths/angles (e.g., C9–S1 = 1.727 Å) with optimized geometries (B3LYP/6-31G*) to validate electronic effects .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock, leveraging the compound’s planar thiazole-pyrimidine core .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) from crystal packing data .
Q. What strategies address contradictions in pharmacological activity data for structural analogs?
- SAR studies : Modify substituents (e.g., 2-fluorophenyl vs. 4-chlorophenyl) to correlate structural features (e.g., electron-withdrawing groups) with bioactivity .
- In vitro assays : Test derivatives against standardized cell lines (e.g., MTT assay for cytotoxicity) to resolve discrepancies in reported IC₅₀ values .
- Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles) with activity trends to identify conformation-dependent mechanisms .
Methodological Insights
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 15.67 Å, c = 9.89 Å |
| Dihedral angle (thiazole/phenyl) | 80.94° ± 0.7° |
| Hydrogen bonds (C—H···O) | 2.58–2.67 Å, 148–162° |
Q. Table 2: Synthesis Optimization Checklist
| Variable | Optimal Condition |
|---|---|
| Catalyst | Sodium acetate (1.5 g) |
| Solvent system | Acetic acid/anhydride (1:1) |
| Crystallization solvent | Ethyl acetate/ethanol (3:2) |
| Yield | 78% (reported) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
